(S)-etodolac - 87249-11-4

(S)-etodolac

Catalog Number: EVT-373765
CAS Number: 87249-11-4
Molecular Formula: C17H21NO3
Molecular Weight: 287.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-Etodolac is a chiral molecule classified as an arylalkanoic acid derivative and a member of the pyranocarboxylic acid group of NSAIDs []. It is the S-enantiomer of etodolac, a racemic NSAID known for its analgesic and anti-inflammatory properties [].

Future Directions
  • Investigating the potential of (S)-etodolac in combination therapies: Exploring its synergistic effects with other drugs, such as those observed with dexamethasone in multiple myeloma models, could lead to more effective treatment regimens [].
Classification

(S)-etodolac belongs to the class of drugs known as nonsteroidal anti-inflammatory drugs. Its chemical classification includes:

  • Chemical Family: Indole derivatives
  • Mechanism of Action: Cyclooxygenase inhibition
  • Therapeutic Use: Anti-inflammatory, analgesic
Synthesis Analysis

The synthesis of (S)-etodolac involves several key steps, primarily starting from 7-ethyl-tryptophol. The following outlines a typical synthetic pathway:

  1. Initial Reaction: 7-ethyl-tryptophol is reacted with methyl 3-oxo-pentanoate in an aromatic hydrocarbon solvent, such as toluene. This reaction is typically performed at temperatures ranging from -20 °C to +50 °C in the presence of a concentrated mineral acid, such as sulfuric acid, with a molar ratio of acid to 7-ethyl-tryptophol between 0.5 and 5 .
  2. Formation of Intermediate: The reaction yields an intermediate compound, methyl 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetate. This intermediate undergoes hydrolysis to produce (S)-etodolac.
  3. Purification: The product is purified through recrystallization processes using solvents like methanol or ethanol to achieve high purity levels (greater than 97.5% HPLC purity) .
Molecular Structure Analysis

(S)-etodolac has a complex molecular structure that can be represented by the following chemical formula:

C17H21NO3\text{C}_{17}\text{H}_{21}\text{N}\text{O}_{3}

Structural Features

  • Molecular Weight: Approximately 299.36 g/mol.
  • Functional Groups: The structure contains an indole ring system, a carboxylic acid group, and an ethyl substituent.
  • Chirality: The compound is chiral with one stereocenter, which is crucial for its biological activity.
Chemical Reactions Analysis

(S)-etodolac can participate in various chemical reactions typical of carboxylic acids and indole derivatives:

  1. Esterification: Reacts with alcohols to form esters.
  2. Hydrolysis: Can undergo hydrolysis to regenerate the carboxylic acid.
  3. Cycloaddition Reactions: Can participate in cycloaddition reactions due to the presence of double bonds within its structure.

These reactions are significant for modifying the compound into various prodrugs or derivatives with altered pharmacokinetic properties .

Mechanism of Action

(S)-etodolac exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain.

Detailed Mechanism

  1. Inhibition of Prostaglandin Synthesis: By blocking COX enzymes, (S)-etodolac reduces the production of prostaglandins from arachidonic acid.
  2. Reduction of Inflammatory Response: Lower levels of prostaglandins lead to decreased vasodilation and reduced permeability of blood vessels, which alleviates inflammation and pain.
  3. Analgesic Effect: The reduction in prostaglandin levels also contributes to its analgesic properties.
Physical and Chemical Properties Analysis

(S)-etodolac exhibits several important physical and chemical properties:

  • Melting Point: Ranges from approximately 128 °C to 130 °C.
  • Solubility: Soluble in organic solvents such as methanol and ethanol; poorly soluble in water.
  • Stability: Stable under normal storage conditions but should be protected from light and moisture.

These properties are critical for its formulation into pharmaceutical preparations .

Applications

(S)-etodolac is widely used in clinical practice for various applications:

  1. Pain Management: Effective in treating acute pain conditions such as postoperative pain or dental pain.
  2. Chronic Inflammatory Conditions: Used for managing chronic conditions like rheumatoid arthritis and osteoarthritis.
  3. Research Applications: Investigated for potential new derivatives that may have improved efficacy or reduced side effects compared to traditional formulations.
Chemical Characterization of (S)-Etodolac

Stereochemical Properties and Enantiomeric Differentiation

(S)-Etodolac ((S)-2-(1,8-Diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid) is the pharmacologically active enantiomer of the racemic NSAID etodolac. It possesses a single chiral center at the C1 position of the pyran ring, leading to two enantiomers with distinct biological activities. The (S)-enantiomer exhibits 5-50 times greater selectivity for cyclooxygenase-2 (COX-2) inhibition compared to COX-1, whereas the (R)-enantiomer is largely inactive against both isoforms [1] [4]. This stereoselectivity arises from differential binding affinity within the COX-2 active site, where the (S)-configuration optimally positions the carboxylic acid group for interaction with key residues [3].

Enantiomeric differentiation is critical due to divergent pharmacokinetic profiles: plasma concentrations of (R)-etodolac are approximately 10-fold higher than (S)-etodolac following racemate administration, attributed to stereoselective metabolism favoring (S)-elimination [4] [8]. Analytical techniques like chiral HPLC and molecularly imprinted polymers (MIPs) exploit structural differences for resolution. For example, MIPs utilizing Diels-Alder click chemistry achieve high selectivity (α = 8.2) for (S)-etodolac by mimicking the three-dimensional topology and ionic interactions of its binding site [7].

Table 1: Key Properties of Etodolac Enantiomers

Property(S)-Etodolac(R)-Etodolac
COX-2 SelectivityHigh (IC₅₀ ~10⁻⁷ M)Negligible
Plasma ConcentrationLower (~10% of total)Higher (~90% of total)
Primary Metabolic RouteGlucuronidation (UGT1A9)Hydroxylation (CYP2C9)
Volume of DistributionLargerSmaller
Protein Binding>99% (Slightly less than R)>99%

Synthesis and Structural Optimization

Racemic vs. Enantioselective Synthetic Methodologies

Racemic etodolac synthesis typically begins with 7-ethyltryptophol. Condensation with methyl 3-oxopentanoate under acidic conditions yields a racemic lactone intermediate, which undergoes hydrolysis and decarboxylation to produce (±)-etodolac [3] [8]. This route is industrially feasible but yields a therapeutically suboptimal 1:1 enantiomer mixture, necessitating purification to isolate the active (S)-form.

Enantioselective synthesis strategies focus on:

  • Asymmetric Hydrogenation: Chiral catalysts (e.g., BINAP-ruthenium complexes) can generate enantiomerically enriched intermediates but face scalability challenges [7].
  • Enzymatic Resolution: Lipases or esterases selectively hydrolyze the (R)-ester precursor, leaving (S)-ester for isolation and hydrolysis [4].
  • Chiral Pool Synthesis: Using enantiopure natural products as starting materials introduces inherent chirality but requires complex functionalization [7].
  • Chromatographic Separation: Preparative chiral HPLC or MIP-based stationary phases resolve racemates post-synthesis. MIPs with furan-functionalized phenolic resins enable high-purity (>98%) (S)-etodolac isolation via Diels-Alder crosslinking [7].

Key Intermediates and Reaction Pathways

The synthesis of (S)-etodolac relies on chiral intermediates:

  • 7-Ethyltryptophol Derivative: Synthesized from 2-ethylphenylhydrazine hydrochloride and 2,3-dihydrofuran. Enantioselective reduction or enzymatic desymmetrization can introduce chirality early [3].
  • Lactone Intermediate: Formed by acid-catalyzed cyclization of 7-ethyltryptophol with methyl 3-oxopentanoate. Asymmetric induction using chiral auxiliaries (e.g., Evans oxazolidinones) controls stereochemistry at C1 [7].
  • Final Hydrolysis: The lactone or ester precursor undergoes alkaline hydrolysis. For enzymatic resolutions, this step liberates (S)-acid from the resolved ester [4].

Optimization targets the acetic acid moiety and ethyl substituents. Structural modifications:

  • Elongating the acetic acid chain or converting it to esters/amides abolishes activity.
  • Replacing the 8-ethyl group with n-propyl enhances potency, while fluoro or methyl groups at C7/C8 improve metabolic stability [3].

Metabolic Pathways and Biotransformation

Hepatic Metabolism and Cytochrome P450 Interactions

(S)-Etodolac undergoes extensive hepatic biotransformation, primarily via:

  • UGT1A9-Mediated Glucuronidation: Direct conjugation forms the acyl glucuronide, the major metabolite. (S)-Etodolac shows higher affinity for UGT1A9 (Kₘ ~50 µM) than the (R)-enantiomer. Inhibitors (propofol, thyroxine) significantly reduce (S)-glucuronide formation [9] [10].
  • CYP2C9-Mediated Oxidation: While (R)-etodolac is preferentially hydroxylated by CYP2C9 at positions 6-, 7-, or 8- on the indole ring, (S)-etodolac undergoes minimal CYP-mediated metabolism (Ki for CYP2C9 inhibition = 64 µM, indicating weak interaction). Sulfaphenazole (CYP2C9 inhibitor) does not significantly alter (S)-etodolac clearance [5] [9].

Figure: Primary Metabolic Pathways of (S)-Etodolac

(S)-Etodolac  │  ├─── UGT1A9 ───> (S)-Etodolac Acyl Glucuronide (Major, Inactive)  │  └─── Minor CYP2C9 ───> 6/7/8-Hydroxy-(S)-Etodolac (Minor)  │  └─── UGTs ───> Hydroxy-Glucuronide Conjugates  

Hepatic impairment minimally impacts racemic etodolac kinetics, but stereoselective effects require further study [4].

Identification of Active and Inactive Metabolites

Metabolites are identified via mass spectrometry and NMR:

  • (S)-Etodolac Acyl Glucuronide: The predominant metabolite (accounting for ~13% of dose). It is pharmacologically inactive and excreted renally. Acyl glucuronides are potentially reactive, but etodolac's demonstrates low instability and toxicity risk [1] [8] [9].
  • 6-, 7-, and 8-Hydroxy-(S)-Etodolac: Minor oxidative metabolites (~5% combined). Formed via CYP2C9 but at low rates for the (S)-enantiomer. These are rapidly conjugated to hydroxy-glucuronides (~20% of dose). Hydroxy metabolites lack COX inhibitory activity [1] [9].
  • Unidentified Metabolites: ~33% of urinary metabolites remain uncharacterized, potentially involving ring-opening or further oxidation products [1].

No metabolites contribute significantly to (S)-etodolac's therapeutic effects. Renal excretion is primary (72% of dose), with feces accounting for 16% [1] [8].

Table 2: Major Metabolites of (S)-Etodolac

MetaboliteFormation EnzymeRelative AbundanceActivityExcretion Route
(S)-Etodolac Acyl GlucuronideUGT1A9High (~13% of dose)InactiveUrine
6/7/8-Hydroxy-(S)-EtodolacCYP2C9 (Minor)Low (~5% of dose)InactiveUrine (as conjugates)
Hydroxy-Glucuronide ConjugatesUGTs (Post-CYP)Moderate (~20% of dose)InactiveUrine
Unidentified MetabolitesUnknownHigh (~33% of dose)UnknownUrine/Feces

Properties

CAS Number

87249-11-4

Product Name

(S)-etodolac

IUPAC Name

2-[(1S)-1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

InChI

InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)/t17-/m0/s1

InChI Key

NNYBQONXHNTVIJ-KRWDZBQOSA-N

SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O

Synonyms

(1S)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic Acid; (+)-(S)-Etodolac; (+)-Etodolac; (+)-Etodolic Acid; (S)-(+)-Etodolic Acid; RAK 592; S-Etodolac;

Canonical SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O

Isomeric SMILES

CCC1=C2C(=CC=C1)C3=C(N2)[C@](OCC3)(CC)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.